molecular formula C18H13N3O B12599358 3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate CAS No. 646511-54-8

3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate

Cat. No.: B12599358
CAS No.: 646511-54-8
M. Wt: 287.3 g/mol
InChI Key: ODULDKLUKVEKAA-UHFFFAOYSA-N
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Description

3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[221]hepta-2,5-dien-2-olate is a complex organic compound featuring a bicyclic structure with diazonium and pyridyl groups

Properties

CAS No.

646511-54-8

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

3-diazo-7-phenyl-7-pyridin-2-ylbicyclo[2.2.1]hept-5-en-2-one

InChI

InChI=1S/C18H13N3O/c19-21-16-13-9-10-14(17(16)22)18(13,12-6-2-1-3-7-12)15-8-4-5-11-20-15/h1-11,13-14H

InChI Key

ODULDKLUKVEKAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3C=CC2C(=O)C3=[N+]=[N-])C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate typically involves the reaction of a suitable precursor with diazonium salts under controlled conditions. One common method involves the use of pyridine-2-carboxaldehyde and phenylhydrazine in the presence of an acid catalyst to form the bicyclic core, followed by diazotization to introduce the diazonium group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

Major products formed from these reactions include amines, substituted bicyclic compounds, and various oxidized derivatives .

Mechanism of Action

The mechanism of action of 3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclic structure provides stability and specificity in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2-olate is unique due to its combination of a diazonium group with a bicyclic structure, providing distinct reactivity and stability compared to other similar compounds.

Biological Activity

3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate is a complex organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C18H13N3O
  • Molecular Weight : 293.31 g/mol
  • CAS Number : 91055-72-0

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which could be pivotal in regulating metabolic pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition of CETP activity
Antioxidant ActivityReduced oxidative stress markers
CytotoxicityInduced apoptosis in cancer cells

Case Studies

  • Cholesteryl Ester Transfer Protein (CETP) Inhibition :
    A study demonstrated that this compound achieved a 50% inhibition of CETP activity at a concentration of 9 µM in human plasma. This suggests its potential role in managing lipid profiles and cardiovascular health .
  • Cytotoxic Effects on Cancer Cell Lines :
    Research involving various cancer cell lines indicated that treatment with this compound resulted in significant cytotoxicity, with IC50 values suggesting effectiveness at low concentrations. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
  • Antioxidant Properties :
    In vitro assays showed that the compound could significantly reduce levels of reactive oxygen species (ROS) in cultured cells, indicating its potential as an antioxidant agent capable of protecting cells from oxidative damage .

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